
Quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl- is a heterocyclic organic compound with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.2847 g/mol . This compound is part of the quinoxaline family, which is known for its diverse applications in various fields such as pharmaceuticals, dyes, and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl- can be synthesized through the condensation of ortho-diamines with 1,2-diketones . The reaction typically involves heating the reactants in the presence of a catalyst such as 2-iodoxybenzoic acid (IBX) . The parent compound, quinoxaline, is formed when glyoxal is condensed with 1,2-diaminobenzene .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: It can also be reduced to form tetrahydroquinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iron catalysts for hydrogenation and dehydrogenation reactions . The reaction conditions often involve moderate to high temperatures and the use of solvents such as butanol .
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups .
Applications De Recherche Scientifique
Quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity . The specific pathways involved depend on the particular derivative and its functional groups .
Comparaison Avec Des Composés Similaires
Quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl- is unique compared to other similar compounds due to its specific substitution pattern and the presence of four methyl groups. Similar compounds include:
Quinoxaline: The parent compound with no additional substituents.
Quinazoline: An isomeric compound with a different ring structure.
Phthalazine: Another isomer with a different arrangement of nitrogen atoms.
Cinnoline: An isomer with a different ring structure and nitrogen arrangement.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl- .
Propriétés
Numéro CAS |
66102-31-6 |
|---|---|
Formule moléculaire |
C12H18N2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1,4,5,8-tetramethyl-2,3-dihydroquinoxaline |
InChI |
InChI=1S/C12H18N2/c1-9-5-6-10(2)12-11(9)13(3)7-8-14(12)4/h5-6H,7-8H2,1-4H3 |
Clé InChI |
VEKCFQOWAZKRCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)C)N(CCN2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


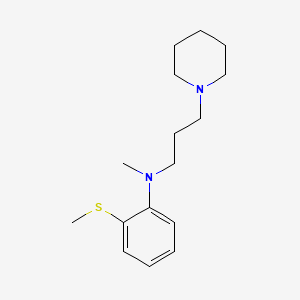


![4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B14460398.png)
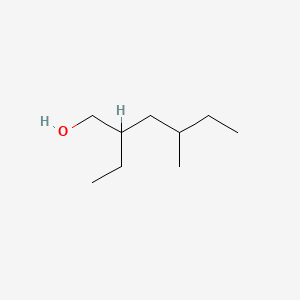
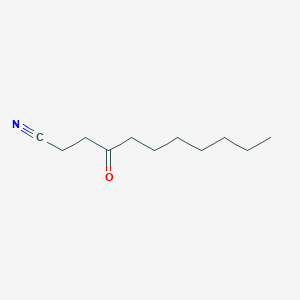

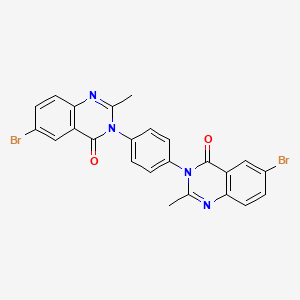
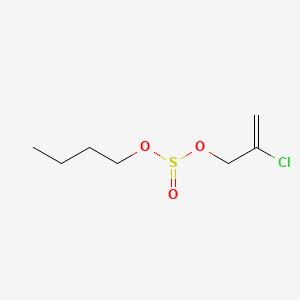
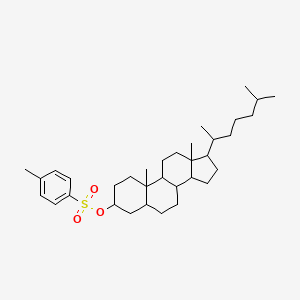
![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B14460428.png)

![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)

